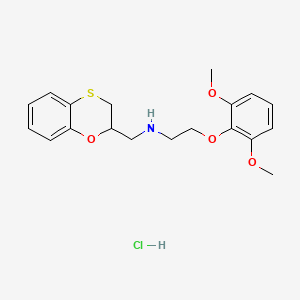

Benoxathian hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S.ClH/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14;/h3-9,14,20H,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRADFDDJVNMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439112 | |

| Record name | Benoxathian hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92642-97-2 | |

| Record name | Benoxathian hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benoxathian Hydrochloride Analogues: Focus on 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

Benzoxazine (B1645224) and its derivatives are important heterocyclic compounds that form the scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including anticonvulsant, neuroprotective, and anti-inflammatory activities, have made them a focal point of medicinal chemistry research. This guide details a common synthetic route to produce 7-amino-substituted 2H-1,4-benzoxazin-3(4H)-ones, which are valuable intermediates for the development of novel therapeutics.

General Synthesis Pathway

The synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives typically starts from a readily available starting material, such as 2-amino-5-nitrophenol (B90527). The general synthetic scheme involves a three-step process:

-

N-Alkylation: Introduction of an ethyl bromoacetate (B1195939) group to the amino functionality of the starting material.

-

Reductive Cyclization: Reduction of the nitro group to an amine, followed by intramolecular cyclization to form the benzoxazinone (B8607429) ring.

-

Amine Functionalization (Optional): Further modification of the newly formed amino group at the 7-position to introduce desired substituents.

The following sections provide detailed experimental protocols for each of these key steps.

Experimental Protocols

Synthesis of Ethyl 2-((2-hydroxy-4-nitrophenyl)amino)acetate (Intermediate 1)

This step involves the N-alkylation of 2-amino-5-nitrophenol with ethyl bromoacetate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-nitrophenol | 154.12 | 1.54 g | 0.01 |

| Ethyl bromoacetate | 167.00 | 1.67 g | 0.01 |

| Anhydrous Potassium Carbonate | 138.21 | 2.76 g | 0.02 |

| Anhydrous Acetone (B3395972) | 58.08 | 50 mL | - |

Procedure:

-

A mixture of 2-amino-5-nitrophenol (0.01 mol), ethyl bromoacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in anhydrous acetone (50 mL) is placed in a round-bottom flask.

-

The reaction mixture is refluxed with stirring for 12 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is treated with water (100 mL) and extracted with ethyl acetate (B1210297) (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired intermediate.

Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)

This step involves the reductive cyclization of the nitro intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Intermediate 1 | 240.21 | 2.40 g | 0.01 |

| Iron powder | 55.85 | 1.68 g | 0.03 |

| Acetic Acid | 60.05 | 30 mL | - |

| Ethanol (B145695) | 46.07 | 20 mL | - |

Procedure:

-

To a solution of Intermediate 1 (0.01 mol) in a mixture of ethanol (20 mL) and acetic acid (30 mL), iron powder (0.03 mol) is added in portions.

-

The reaction mixture is heated at reflux for 4 hours.

-

The hot solution is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent.

Synthesis of 7-(Substituted-amino)-2H-1,4-benzoxazin-3(4H)-one (Final Product)

This step involves the functionalization of the amino group at the 7-position. The example below shows a reductive amination reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Intermediate 2 | 164.16 | 1.64 g | 0.01 |

| Substituted Benzaldehyde (B42025) | - | 1.1 eq | 0.011 |

| Sodium triacetoxyborohydride (B8407120) | 211.94 | 2.54 g | 0.012 |

| Dichloroethane (DCE) | 98.96 | 40 mL | - |

Procedure:

-

A solution of Intermediate 2 (0.01 mol) and a substituted benzaldehyde (0.011 mol) in dichloroethane (40 mL) is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (0.012 mol) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours until completion (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloroethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the final 7-(substituted-amino)-2H-1,4-benzoxazin-3(4H)-one.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of a representative compound, 7-(benzylamino)-2H-1,4-benzoxazin-3(4H)-one.

| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |

| 1 | Ethyl 2-((2-hydroxy-4-nitrophenyl)amino)acetate | 2-Amino-5-nitrophenol | 75-85 | 110-112 |

| 2 | 7-amino-2H-1,4-benzoxazin-3(4H)-one | Intermediate 1 | 60-70 | 225-227 |

| 3 | 7-(benzylamino)-2H-1,4-benzoxazin-3(4H)-one | Intermediate 2 | 50-60 | 198-200 |

Yields and melting points are representative and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for 7-substituted-amino-2H-1,4-benzoxazin-3(4H)-ones.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives, which are valuable building blocks in drug discovery. The described methods are robust and can be adapted for the synthesis of a variety of analogues for structure-activity relationship studies. While a specific protocol for Benoxathian hydrochloride remains elusive in publicly accessible literature, the methodologies presented here for a related class of compounds offer a solid foundation for researchers working in this area of medicinal chemistry.

Unraveling the Enigma of Benoxathian Hydrochloride: A Technical Guide to its Speculated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Benoxathian (B1196792) hydrochloride, a potent and selective α1-adrenergic receptor antagonist, has been a subject of scientific investigation, primarily for its potential therapeutic applications in cardiovascular and neurological disorders. This in-depth technical guide synthesizes the available preclinical data to elucidate the speculated mechanism of action of benoxathian, providing a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: α1-Adrenergic Receptor Antagonism

Benoxathian exerts its pharmacological effects by selectively binding to and blocking α1-adrenergic receptors.[1] These receptors are a class of G protein-coupled receptors that are crucial in mediating the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine (B1671497). The antagonism of these receptors by benoxathian forms the basis of its observed physiological effects.

Signaling Pathway of α1-Adrenergic Receptors and Benoxathian's Point of Intervention

The canonical signaling pathway initiated by the activation of α1-adrenergic receptors involves the Gq alpha subunit of the G protein. This activation leads to a cascade of intracellular events, ultimately resulting in a physiological response. Benoxathian intervenes at the very beginning of this cascade by preventing the binding of endogenous agonists.

Quantitative Data Summary

The affinity of benoxathian for α1-adrenergic receptors has been quantified in various studies, primarily through radioligand binding assays. The following table summarizes the available quantitative data.

| Parameter | Value | Species/Tissue | Reference |

| pKi (high affinity) | 9.35 | Rat Cerebral Cortex | [2] |

| pKi (low affinity) | 7.94 | Rat Cerebral Cortex | [2] |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.

Preclinical Pharmacological Effects

Hypotensive Activity

In animal models, benoxathian has demonstrated significant hypotensive (blood pressure-lowering) effects, which are consistent with its α1-adrenoceptor antagonist activity.[1] The blockade of α1-receptors in vascular smooth muscle leads to vasodilation and a subsequent decrease in peripheral resistance and blood pressure.

Neurological and Cellular Effects

Beyond its cardiovascular effects, benoxathian has been investigated for its role in the central nervous system and in cellular processes:

-

Morphine-Induced Behavioral Sensitization: Studies have shown that benoxathian can suppress the expression of morphine-induced behavioral sensitization in rats. This effect is thought to be mediated by its interaction with α1-adrenoceptors in the ventrolateral orbital cortex, potentially involving the regulation of extracellular signal-regulated kinase (ERK) phosphorylation.[3]

-

Effects on Erythroleukemia Cells: In human erythroleukemia cell lines (K562 and HEL), benoxathian has been observed to inhibit proliferation, induce apoptosis, and promote a switch towards megakaryocytic differentiation.[4] These findings suggest a potential role for α1-adrenergic signaling in hematopoiesis and a possible, though yet unexplored, therapeutic avenue in certain leukemias.[4]

Experimental Protocols

To ensure the reproducibility and further investigation of benoxathian's mechanism of action, detailed experimental protocols are essential. The following outlines a typical methodology for a key experiment used to characterize its binding affinity.

Radioligand Binding Assay for pKi Determination

This protocol describes the general steps involved in determining the binding affinity of benoxathian for α1-adrenergic receptors using a competitive binding assay with a radiolabeled ligand, such as [³H]-prazosin.

Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

-

Ki: Inhibition constant for the competing ligand (benoxathian).

-

IC₅₀: Concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.

-

[L]: Concentration of the radioligand ([³H]-prazosin).

-

Kd: Dissociation constant of the radioligand.

Conclusion and Future Directions

The available evidence strongly supports the classification of benoxathian hydrochloride as a selective α1-adrenergic receptor antagonist. Its mechanism of action is centered on the competitive inhibition of norepinephrine and epinephrine binding to these receptors, leading to a downstream blockade of the Gq-PLC-IP3/DAG signaling cascade. This antagonism manifests in significant physiological effects, including hypotension.

Further research is warranted to fully elucidate the subtype selectivity of benoxathian for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D) and to explore the therapeutic potential of its effects on the central nervous system and in hematological malignancies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this intriguing compound.

References

- 1. Benoxathian - Wikipedia [en.wikipedia.org]

- 2. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 3. The α1 adrenoceptors in ventrolateral orbital cortex contribute to the expression of morphine-induced behavioral sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The alpha1-adrenergic receptor antagonists, benoxathian and prazosin, induce apoptosis and a switch towards megakaryocytic differentiation in human erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Benoxathian Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxathian (B1196792) hydrochloride is a potent and selective α1-adrenergic receptor antagonist. This document provides a comprehensive overview of its chemical properties, structural details, and known signaling pathways. The information is presented to support research and development activities involving this compound. All quantitative data are summarized in structured tables, and a detailed visualization of its primary signaling pathway is provided.

Chemical Structure and Identification

Benoxathian hydrochloride is a synthetic compound belonging to the benzoxathiane class of chemicals. Its structure is characterized by a benzoxathiane ring system linked to a dimethoxyphenoxyethylamino methyl group. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzoxathiane hydrochloride |

| Synonyms | Benoxathian HCl |

| CAS Number | 92642-97-2[1] |

| Molecular Formula | C₁₉H₂₄ClNO₄S[2][3] |

| SMILES String | COc1cccc(OC)c1OCCNCC1CSc2ccccc2O1.Cl[2] |

| InChI Key | OWRADFDDJVNMGL-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key properties is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 397.92 g/mol | [1][2] |

| Monoisotopic Mass | 397.1114 g/mol | Calculated |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| pKa | Not available | |

| LogP (calculated) | 3.65 | [2] |

| Topological Polar Surface Area | 48.95 Ų | [2] |

Table 3: Solubility of this compound

| Solvent | Solubility | Notes | Source |

| Water | Soluble | ||

| Ethanol | Soluble | ||

| Isopropanol | Soluble | ||

| DMSO | 150 mg/mL (at 25°C) | [1] | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL | Clear solution | |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Clear solution | |

| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL | Clear solution |

Mechanism of Action and Signaling Pathway

This compound functions as a potent antagonist of α1-adrenergic receptors (α1-ARs).[1] These receptors are G-protein coupled receptors (GPCRs) involved in various physiological processes, including smooth muscle contraction.[4] The antagonism of α1-ARs by this compound leads to the blockade of downstream signaling cascades typically initiated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

The primary signaling pathway initiated by α1-AR activation involves the Gq alpha subunit of the heterotrimeric G-protein.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[4] this compound, by blocking the receptor, prevents these downstream events.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by this compound.

Experimental Protocols

Synthesis

A plausible synthetic route for this compound would likely involve a multi-step process. A conceptual workflow is presented below. This is a hypothetical pathway and would require optimization and validation.

Caption: Conceptual Synthetic Workflow for this compound.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the purity assessment and quantification of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 10 µL.

-

Standard Preparation: A stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or mobile phase).

-

Sample Preparation: The sample is dissolved in the same solvent as the standard to a known concentration.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR would be essential for structural elucidation and confirmation.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Expected ¹H NMR signals: Aromatic protons, methoxy (B1213986) protons, and aliphatic protons of the ethylamine (B1201723) and benzoxathiane moieties.

-

Expected ¹³C NMR signals: Corresponding carbon signals for the aromatic rings, methoxy groups, and aliphatic chain.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Expected [M+H]⁺ ion: Approximately m/z 362.1 (for the free base).

-

Fragmentation Analysis: Tandem MS (MS/MS) would provide structural information by analyzing the fragmentation of the parent ion.

Conclusion

This compound is a well-defined α1-adrenergic receptor antagonist with potential applications in various research areas. This guide provides a foundational understanding of its chemical and structural properties. Further experimental validation of the outlined protocols is necessary for specific research and development applications. The provided signaling pathway diagram offers a clear visual representation of its mechanism of action at the molecular level.

References

- 1. abmole.com [abmole.com]

- 2. genophore.com [genophore.com]

- 3. abmole.com [abmole.com]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Benoxathian Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Furthermore, this guide details a comprehensive experimental protocol for determining the aqueous and non-aqueous solubility of hydrochloride salt compounds like benoxathian (B1196792) hydrochloride, based on the well-established shake-flask method. To elucidate its mechanism of action, a detailed diagram of the α1-adrenergic receptor signaling pathway is also provided.

Core Data Presentation

The following table summarizes the available solubility data for benoxathian hydrochloride and its surrogates. Due to the lack of specific quantitative data for this compound, the qualitative solubility is presented alongside the quantitative values for prazosin (B1663645) hydrochloride, doxazosin (B1670899) mesylate, and terazosin (B121538) hydrochloride to provide a comparative reference.

Table 1: Solubility Data of this compound and Structurally Related α1-Adrenergic Antagonists

| Compound | Solvent | Solubility | Remarks |

| This compound | Water | Soluble | Quantitative data not available. |

| Ethanol | Soluble | Quantitative data not available. | |

| Isopropanol | Soluble | Quantitative data not available. | |

| Prazosin Hydrochloride | Water (pH ~3.5) | 1.4 mg/mL[3] | Slightly soluble.[4] |

| Ethanol | 0.84 mg/mL[3][5] | Very slightly soluble in alcohol.[4] | |

| Methanol | 6.4 mg/mL[3][5] | - | |

| DMSO | Soluble to 25 mM | - | |

| Doxazosin Mesylate | Water (25°C) | 0.8% (w/v) or ~8 mg/mL | Slightly soluble.[6] |

| Ethanol | Slightly soluble[6] | - | |

| Methanol | Slightly soluble[6] | - | |

| DMSO | Freely soluble[6] | Soluble at approximately 2 mg/mL.[7] | |

| Dimethylformamide | Soluble[6] | Soluble at approximately 0.5 mg/mL.[7] | |

| Terazosin Hydrochloride | Water | 19.60 - 20.40 mg/mL[8][9] | Freely soluble.[10] |

| Ethanol | 4 mg/mL[8][9] | - | |

| Methanol | 20 mg/mL[8][9] | - | |

| DMSO | 45 mg/mL[11] | Sonication is recommended.[11] |

Experimental Protocols

A standardized and reliable method for determining the equilibrium solubility of a compound is crucial for drug development. The saturation shake-flask method is a widely accepted technique for this purpose.[12][13]

Protocol: Determination of Equilibrium Solubility of this compound using the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, isopropanol, and relevant buffer systems) at a specified temperature.

2. Materials:

-

This compound powder

-

Selected solvents (e.g., purified water, absolute ethanol, isopropanol)

-

Buffer solutions (e.g., pH 1.2, 4.5, 6.8)

-

Glass vials with screw caps

-

Orbital shaking incubator or a constant temperature water bath with a shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of Solvent: Prepare the desired solvents and buffer solutions. Ensure the pH of the buffer solutions is accurately measured.

-

Sample Preparation: Add an excess amount of this compound powder to a series of glass vials. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Addition of Solvent: Add a known volume of the selected solvent or buffer to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. Prepare a calibration curve with standard solutions of known concentrations to accurately determine the solubility.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

To better understand the experimental process and the compound's mechanism of action, the following diagrams are provided.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

This compound acts as an antagonist at α1-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, initiate a signaling cascade leading to various physiological responses.[14] this compound blocks this activation.

Caption: α1-Adrenergic Receptor Signaling Pathway Antagonized by Benoxathian HCl.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Prazosin Hydrochloride | C19H22ClN5O4 | CID 68546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Terazosin = 98 TLC, powder 63074-08-8 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Terazosin Capsules, USP [dailymed.nlm.nih.gov]

- 11. Terazosin hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]

- 12. scielo.br [scielo.br]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Stability and Degradation Pathways of Benoxathian Hydrochloride

Disclaimer: As of late 2025, publicly available literature detailing specific stability and forced degradation studies on benoxathian (B1196792) hydrochloride is scarce. Therefore, this technical guide has been constructed as a comprehensive, illustrative framework based on the known chemical structure of benoxathian hydrochloride and established principles of drug stability testing outlined in regulatory guidelines and analogous studies on similar pharmaceutical compounds. The experimental data, degradation products, and pathways presented herein are hypothetical and intended to serve as a robust example for researchers, scientists, and drug development professionals.

Introduction

This compound is recognized as a selective α1-adrenoceptor antagonist.[1] The stability of a drug substance like this compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Understanding its degradation pathways under various stress conditions is essential for the development of stable pharmaceutical formulations and for the establishment of stability-indicating analytical methods.

Forced degradation studies are a pivotal component of the drug development process, providing insights into the intrinsic stability of a molecule.[2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as exposure to strong acids, bases, oxidizing agents, light, and high temperatures, to identify potential degradation products and elucidate degradation pathways.[2][3]

This guide provides a hypothetical yet chemically plausible overview of the stability and degradation of this compound, complete with detailed experimental protocols, tabulated data, and visual representations of degradation pathways.

Hypothetical Stability Profile of this compound

The stability of this compound was hypothetically assessed under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the potential degradation observed.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15% | BH-AD1, BH-AD2 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% | BH-BD1 |

| Oxidative | 3% H₂O₂ | 12 hours | Room Temp | 18% | BH-OD1 |

| Thermal | Solid State | 48 hours | 100°C | 5% | Minor unspecified |

| Photolytic | Solid State, UV/Vis light | 7 days | Room Temp | 8% | BH-PD1 |

Table 2: Hypothetical Purity and Mass Balance Data from Forced Degradation Studies

| Stress Condition | % Assay of Benoxathian HCl | % Total Impurities | Mass Balance (%) |

| Control | 99.8 | 0.2 | 100.0 |

| Acid Hydrolysis | 84.5 | 15.2 | 99.7 |

| Base Hydrolysis | 74.2 | 25.5 | 99.7 |

| Oxidative | 81.7 | 18.1 | 99.8 |

| Thermal | 94.6 | 5.1 | 99.7 |

| Photolytic | 91.5 | 8.3 | 99.8 |

Potential Degradation Pathways

Based on the chemical structure of benoxathian, which features ether, thioether, and secondary amine functionalities, several degradation pathways can be postulated. The benzoxathiane ring system and the dimethoxyphenoxy group are potential sites for degradation.

Hydrolytic Degradation

-

Acid-Catalyzed Hydrolysis: The ether linkage in the benzoxathiane ring or the ether linkage connecting the phenoxy group could be susceptible to cleavage under strong acidic conditions and heat. This could lead to the formation of phenolic and alcoholic degradation products (BH-AD1, BH-AD2).

-

Base-Catalyzed Degradation: While generally more stable to base, prolonged exposure to strong alkaline conditions could potentially affect the molecule, although specific pathways are less predictable without experimental data. A hypothetical major product (BH-BD1) is proposed.

Oxidative Degradation

The thioether (sulfide) group in the benzoxathiane ring is a prime target for oxidation, which could lead to the formation of a sulfoxide (B87167) derivative (BH-OD1). This is a common degradation pathway for molecules containing a sulfide (B99878) moiety.

Photolytic Degradation

Exposure to UV/Vis light can generate free radicals, potentially leading to a variety of degradation products. The aromatic rings and the heteroatoms in benoxathian are potential chromophores that could absorb light and initiate degradation, leading to a product such as BH-PD1.

Mandatory Visualizations

Hypothetical Degradation Pathways

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Forced Degradation

Caption: General workflow for forced degradation studies.

Detailed Methodologies (Hypothetical Protocols)

The following are detailed, hypothetical protocols for conducting forced degradation studies on this compound.

Preparation of Stock and Sample Solutions

-

Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724):water 50:50 v/v) to obtain a concentration of 1 mg/mL.

-

Sample Solutions for HPLC Analysis: Prior to injection, all stressed samples are neutralized (if necessary) and diluted with the mobile phase to a final concentration of approximately 100 µg/mL.

Forced Degradation Experimental Protocols

-

Acid Hydrolysis:

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 1 mL of 1 M HCl.

-

Keep the flask in a water bath maintained at 80°C for 24 hours.

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with 1 M NaOH and dilute to the mark with the mobile phase.

-

-

Base Hydrolysis:

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 1 mL of 1 M NaOH.

-

Keep the flask in a water bath maintained at 60°C for 8 hours.

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with 1 M HCl and dilute to the mark with the mobile phase.

-

-

Oxidative Degradation:

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 1 mL of 30% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 12 hours.

-

After the specified time, dilute to the mark with the mobile phase.

-

-

Thermal Degradation:

-

Place a thin layer of solid this compound powder in a petri dish.

-

Expose the sample to a temperature of 100°C in a hot air oven for 48 hours.

-

After exposure, weigh an appropriate amount of the solid, dissolve it in the solvent, and dilute to the final concentration for analysis.

-

-

Photolytic Degradation:

-

Place a thin layer of solid this compound powder in a petri dish.

-

Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel sample should be wrapped in aluminum foil as a dark control.

-

After exposure, prepare solutions of both the exposed and control samples for analysis.

-

Analytical Method: Stability-Indicating RP-HPLC (Hypothetical)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be developed and validated to separate this compound from its degradation products.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution of acetonitrile and a phosphate (B84403) buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm (based on a hypothetical UV spectrum).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Method Validation: The method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

-

Peak Purity and Identification: Peak purity of the benoxathian peak in the chromatograms of stressed samples would be assessed using a photodiode array (PDA) detector. The characterization and identification of major degradation products would be performed using liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This guide provides a hypothetical but comprehensive framework for investigating the stability and degradation pathways of this compound. While specific experimental data is not currently available in the public domain, the principles and methodologies outlined here serve as a valuable resource for researchers. A systematic forced degradation study, employing the protocols described, would be necessary to definitively identify the degradation products, elucidate the degradation pathways, and develop a validated stability-indicating analytical method for this compound. Such studies are fundamental to ensuring the quality, safety, and efficacy of any resulting pharmaceutical product.

References

In-Silico Modeling of Benoxathian Hydrochloride Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxathian hydrochloride is a potent and selective α1-adrenergic receptor antagonist. Understanding its binding characteristics at a molecular level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction of this compound with its primary targets, the α1-adrenergic receptors. The guide details experimental protocols for receptor binding assays, outlines a complete in-silico modeling workflow, and presents relevant data for a range of α1-adrenoceptor antagonists to provide a comparative context for this compound's binding profile. Visualizations of key pathways and workflows are provided to facilitate understanding.

Introduction to this compound and α1-Adrenergic Receptors

This compound is recognized as a potent antagonist of α1-adrenoceptors[1]. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of catecholamines, such as norepinephrine (B1679862) and epinephrine. There are three main subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D. These subtypes are involved in a variety of physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission. Consequently, antagonists of these receptors are utilized in the treatment of conditions like hypertension and benign prostatic hyperplasia[2][3].

Quantitative Binding Data for α1-Adrenergic Receptor Antagonists

To provide a framework for understanding the potential binding profile of this compound, the following tables summarize the binding affinities of a range of selective and non-selective α1-adrenoceptor antagonists for the human α1A, α1B, and α1D receptor subtypes. This data is essential for contextualizing the results of any future in-silico modeling or experimental binding assays for this compound.

Table 1: Binding Affinities (pKi) of Selected α1-Adrenoceptor Antagonists

| Compound | α1A pKi | α1B pKi | α1D pKi | Selectivity Profile | Reference |

| Prazosin | 9.2 | 9.4 | 8.8 | Non-selective | [4] |

| Doxazosin | 8.58 | 8.46 | 8.33 | Non-selective | [3] |

| Tamsulosin | 9.8 | 8.7 | 9.5 | α1A/α1D > α1B | [4] |

| Alfuzosin | 8.5 | 8.4 | 8.3 | Non-selective | [4] |

| SNAP 5089 | 9.24 | 6.02 | 6.51 | Highly α1A selective | [3] |

| BMY 7378 | 6.61 | 6.23 | 8.60 | α1D selective | [3] |

| WB-4101 | 9.2 | 8.4 | 9.0 | α1A/α1D > α1B | [4] |

| Indoramin | 8.2 | 8.1 | 7.4 | α1A/α1B > α1D | [4] |

| Rec 15/2739 | 9.0 | 7.8 | 8.9 | α1A/α1D > α1B | [4] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for α1-adrenergic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for human α1A, α1B, and α1D adrenergic receptors.

Materials:

-

Cell membranes expressing a single subtype of human α1-adrenergic receptor (α1A, α1B, or α1D).

-

Radioligand: [3H]-Prazosin (a non-selective α1-antagonist).

-

Test Compound: this compound.

-

Non-specific binding control: Phentolamine (B1677648) or another suitable α-blocker at a high concentration.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes expressing the specific α1-adrenoceptor subtype on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of [3H]-Prazosin (typically at or below its Kd value), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [3H]-Prazosin, a high concentration of phentolamine (e.g., 10 µM), and the membrane preparation.

-

Competitive Binding: Add assay buffer, [3H]-Prazosin, varying concentrations of this compound, and the membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Prazosin) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In-Silico Modeling Workflow

The following section outlines a typical in-silico workflow for modeling the binding of this compound to α1-adrenergic receptors.

Ligand and Receptor Preparation

-

Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 10386130). The structure should be energy minimized using a suitable force field (e.g., MMFF94).

-

Receptor Structure: As obtaining crystal structures of all GPCR subtypes in all conformational states is challenging, homology modeling is a common approach.

-

Template Selection: A high-resolution crystal structure of a related GPCR, such as the β2-adrenergic receptor or another aminergic GPCR, can be used as a template.

-

Sequence Alignment: The amino acid sequence of the target α1-adrenoceptor subtype is aligned with the template sequence.

-

Model Building: A 3D model of the target receptor is generated using homology modeling software (e.g., MODELLER, SWISS-MODEL).

-

Model Validation: The quality of the generated model is assessed using tools like PROCHECK and Ramachandran plots.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Binding Site Definition: The putative binding pocket in the α1-adrenoceptor model is identified, often based on the location of the co-crystallized ligand in the template structure or from mutagenesis data.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD, Glide) is used to dock the prepared this compound structure into the defined binding site of the receptor model. The program will generate multiple possible binding poses.

-

Scoring and Pose Selection: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to assess their interactions with key residues in the binding site.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

-

System Setup: The top-ranked docked complex is placed in a simulated physiological environment, including a lipid bilayer and explicit water molecules.

-

Simulation: An MD simulation is run for a significant period (e.g., nanoseconds to microseconds) to observe the stability of the binding pose and the conformational changes in the receptor and ligand.

-

Analysis: The trajectory from the MD simulation is analyzed to assess the stability of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Visualizations

Signaling Pathway of α1-Adrenergic Receptors

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic and pharmacodynamic properties of Benoxathian hydrochloride

A Note to the Reader: Despite a comprehensive search of publicly available scientific literature, detailed pharmacokinetic and pharmacodynamic data for Benoxathian hydrochloride remains largely inaccessible. This compound, an α1-adrenergic receptor antagonist, was primarily investigated in the 1980s for its potential antihypertensive properties. It appears that extensive, quantitative data from these preclinical studies were not widely published and may be confined to proprietary archives. Consequently, this guide serves to outline the known pharmacological class of this compound and provides a framework for the type of data and experimental protocols that would be necessary for a complete technical understanding, based on the standards for similar compounds.

Introduction

This compound is classified as an alpha-1 adrenergic receptor antagonist. This class of compounds is known to inhibit the action of norepinephrine (B1679862) and epinephrine (B1671497) on α1-adrenergic receptors located on vascular smooth muscle. This inhibition leads to vasodilation and a subsequent reduction in blood pressure, which was the primary therapeutic target for the investigation of Benoxathian.

Pharmacodynamics

The pharmacodynamic properties of a drug describe its mechanism of action and the relationship between drug concentration and its effect. For this compound, the primary pharmacodynamic effect is the blockade of α1-adrenergic receptors.

Mechanism of Action

This compound is a competitive antagonist at the α1-adrenergic receptor. This means it binds to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor. By occupying the receptor, it prevents the agonists from binding and initiating the intracellular signaling cascade that leads to smooth muscle contraction.

Signaling Pathway

The blockade of the α1-adrenergic receptor by this compound interrupts the canonical Gq-protein coupled signaling pathway. A diagrammatic representation of this pathway is provided below.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by Benoxathian HCl.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound to α1-adrenergic receptors (e.g., Ki or IC50 values) are not available in the public domain. Such data would typically be generated through radioligand binding assays.

Table 1: Hypothetical Pharmacodynamic Parameters for this compound

| Parameter | Value | Receptor Subtype |

|---|---|---|

| Ki (nM) | Data not available | α1A |

| IC50 (nM) | Data not available | α1B |

| EC50 (nM) | Data not available | α1D |

This table is for illustrative purposes only. No actual data has been found.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). No specific pharmacokinetic data for this compound has been found.

Table 2: Hypothetical Pharmacokinetic Parameters for this compound

| Parameter | Value | Species | Route of Administration |

|---|---|---|---|

| Half-life (t½) | Data not available | Rat | Intravenous |

| Clearance (CL) | Data not available | Dog | Oral |

| Volume of Distribution (Vd) | Data not available | Human | Data not available |

| Bioavailability (F%) | Data not available | Rat | Oral |

This table is for illustrative purposes only. No actual data has been found.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. Below are generalized workflows for key experiments that would be necessary to characterize its pharmacokinetic and pharmacodynamic properties.

Receptor Binding Assay Protocol

This experiment would determine the affinity of this compound for the α1-adrenergic receptor.

Caption: Workflow for a Radioligand Receptor Binding Assay.

In Vivo Antihypertensive Study Protocol

This type of study would assess the effect of this compound on blood pressure in an animal model of hypertension.

Caption: Workflow for an In Vivo Antihypertensive Study.

Conclusion

This compound is an α1-adrenergic receptor antagonist with historical investigation into its antihypertensive effects. The lack of publicly available, detailed pharmacokinetic and pharmacodynamic data prevents a comprehensive technical assessment. The information and diagrams presented in this guide are based on the established pharmacology of its drug class and serve as a template for the types of studies and data required for a complete characterization. Further research would be necessary to fully elucidate the properties of this compound.

Benoxathian hydrochloride CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benoxathian hydrochloride, a potent and selective α1-adrenoceptor antagonist. The information is compiled for professionals in research, scientific, and drug development fields, with a focus on its chemical identity, and known experimental applications.

Core Chemical Identifiers

This compound is a well-characterized compound with established chemical identifiers crucial for research and regulatory purposes.[1][2][3]

| Identifier | Value |

| CAS Number | 92642-97-2[1][2][3] |

| Molecular Formula | C₁₉H₂₄ClNO₄S[1][4] |

| Molecular Weight | 397.92 g/mol [1][2][4] |

| Synonym | 2-[[[2-(2,6-Dimethoxyphenoxy)ethyl]-amino]-methyl]-1,4-benzoxathian hydrochloride[5] |

| InChI | InChI=1S/C19H23NO4S.ClH/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14;/h3-9,14,20H,10-13H2,1-2H3;1H[4] |

| InChI Key | OWRADFDDJVNMGL-UHFFFAOYSA-N[4] |

| SMILES | COc1cccc(OC)c1OCCNCC1CSc2ccccc2O1.Cl[4] |

Experimental Applications and Protocols

This compound has been utilized in research primarily for its potent α1-adrenoceptor antagonist activity, with a specific focus on studies related to anorexia.[6]

Reversal of Phenylpropanolamine-Induced Anorexia in Rats

A key study demonstrated the efficacy of this compound in reversing anorexia induced by Phenylpropanolamine (PPA) in rats. The following table summarizes the experimental parameters.

| Parameter | Value/Procedure |

| Animal Model | Rats |

| Inducing Agent | Phenylpropanolamine (PPA) |

| PPA Dosage | 2.5, 5.0, or 10.0 mg/kg (Intraperitoneal injection) |

| Test Compound | This compound |

| Benoxathian HCl Dosage | 10 nM |

| Route of Administration | Paraventricular nucleus injection |

| Observed Effect | Complete reversal of PPA-induced anorexia |

Methodology:

The experimental protocol involved the administration of varying doses of Phenylpropanolamine via intraperitoneal injection to induce anorexia in a rat model. Subsequently, a 10 nM solution of this compound was injected directly into the paraventricular nucleus of the hypothalamus. The primary outcome measured was the reversal of the anorexic effects of PPA.[6]

Mechanism of Action: Logical Relationship

This compound functions as a competitive antagonist at α1-adrenergic receptors. This interaction blocks the binding of endogenous catecholamines, such as norepinephrine, to these receptors, thereby inhibiting the downstream signaling pathways typically activated by α1-adrenoceptor stimulation.

Caption: Logical flow of this compound's antagonist action.

References

Synthesis and Cardiovascular Applications of Novel Benzoxathiin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activity, and proposed mechanisms of action of novel benzoxathiin analogues for cardiovascular research. The information presented is intended to serve as a valuable resource for professionals engaged in the discovery and development of new therapeutic agents for cardiovascular diseases.

Introduction

Benzoxathiin scaffolds and their analogues, including the closely related benzoxazines and benzothiazines, represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. In the realm of cardiovascular research, these compounds have garnered significant attention for their potential as calcium channel blockers, anti-inflammatory agents, and antioxidants. Their ability to modulate key signaling pathways implicated in cardiovascular pathophysiology makes them attractive candidates for the development of novel therapeutics for conditions such as hypertension, arrhythmia, and atherosclerosis. This guide details the synthetic strategies for creating these novel analogues, presents their reported cardiovascular effects in a structured format, and elucidates their potential mechanisms of action through detailed signaling pathway diagrams.

Synthesis of Novel Benzoxathiin Analogues

The synthesis of 1,4-benzoxathiin and its derivatives can be achieved through several strategic approaches. A general and efficient method involves the reaction of a substituted 2-mercaptophenol (B73258) with a suitable dielectrophile or a two-step process involving O-alkylation followed by cyclization. The following is a generalized protocol based on established methods for related heterocyclic systems.

General Experimental Protocol for Synthesis

A plausible synthetic route to novel 2-substituted 1,4-benzoxathiin-3-one analogues is outlined below. This method involves the initial S-alkylation of a 2-mercaptophenol derivative with an α-halo ester, followed by an intramolecular cyclization.

Step 1: S-Alkylation of 2-Mercaptophenol

To a solution of a substituted 2-mercaptophenol (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (10 mL), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Subsequently, an appropriate α-bromo- or α-chloro-ester (e.g., methyl 2-bromoalkanoate) (1.1 mmol) is added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80°C for 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude S-alkylated intermediate.

Step 2: Intramolecular Reductive Cyclization

The crude S-alkylated intermediate from Step 1 is dissolved in a solvent such as ethanol (B145695) or acetic acid. A reducing agent, for instance, tin(II) chloride (SnCl₂) or iron powder (Fe) in the presence of an acid (e.g., HCl), is added to the solution. The reaction mixture is then heated to reflux for 2-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, the benzoxathiin analogue, is purified by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

Cardiovascular Activity of Benzoxathiin and Related Analogues

Several studies have investigated the cardiovascular effects of benzoxazine (B1645224) and benzothiazine derivatives, which provide valuable insights into the potential activities of benzoxathiin analogues. The primary mechanism of action appears to be related to the modulation of calcium channels.

Quantitative Data on Cardiovascular Effects

The following tables summarize the quantitative data on the biological activities of various benzoxazine and benzothiazine derivatives from published studies.

Table 1: In Vitro Calcium Channel Blocking and Related Activities

| Compound Class | Compound ID | Assay | Target/Condition | Activity | Reference |

| Benzoxazine | 3c | IC50 Ratio | Phenylephrine vs. K+ induced contraction | 2.1 | [1] |

| Benzothiazepine (B8601423) | 12a | EC50 | SERCA2a Activation | 383 nM | [2] |

| Benzoxazine | MS 84 | Inotropic Effect | Guinea-pig papillary muscles | Most potent negative inotropic effect in series | [3] |

| Benzothiazine | MS 63 | Inotropic Effect | Guinea-pig papillary muscles | Less effective than MS 84 | [3] |

Table 2: In Vivo Antihypertensive and Other Cardiovascular Effects

| Compound Class | Compound ID | Animal Model | Effect | Notable Finding | Reference |

| Benzoxazine | Tetrahydronaphtho[2,3-b][4][5]oxazine derivatives (e.g., 51, 53, 54) | Spontaneously Hypertensive Rats | Potent antihypertensive effects | - | [4] |

| Benzoxazine | ABO | Chick Chorioallantoic Membrane (CAM) | Promoted capillary-like tube formation | Pro-angiogenic effect | [6] |

Mechanism of Action and Signaling Pathways

The cardiovascular effects of benzoxathiin analogues and related compounds are believed to be mediated through multiple signaling pathways. The primary proposed mechanism is the modulation of intracellular calcium levels, with additional effects on reactive oxygen species (ROS) and inflammatory pathways.

Modulation of Calcium Signaling

Many benzoxazine and benzothiazine derivatives exhibit their cardiovascular effects by acting as calcium channel blockers.[7] They can interfere with the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and a negative inotropic effect.[1][3] Some analogues may also modulate intracellular calcium release from the sarcoplasmic reticulum. The benzothiazepine derivative 12a has been shown to activate SERCA2a, which would enhance calcium reuptake into the sarcoplasmic reticulum.[2]

Regulation of Angiogenesis via ROS and NO Signaling

The benzoxazine derivative ABO has been shown to promote angiogenesis.[6] Its mechanism involves the depression of intracellular reactive oxygen species (ROS) through the inhibition of NADPH oxidase, and the stimulation of nitric oxide (NO) production via the activation of endothelial nitric oxide synthase (eNOS).[6] This suggests that certain benzoxathiin analogues could have therapeutic potential in ischemic conditions.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

Inflammation plays a crucial role in the pathogenesis of cardiovascular diseases like atherosclerosis. Related heterocyclic compounds, such as benzofuran (B130515) derivatives, have demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[8] These pathways regulate the expression of pro-inflammatory cytokines. It is plausible that benzoxathiin analogues could exert cardioprotective effects through similar anti-inflammatory mechanisms.

Conclusion

Novel benzoxathiin analogues and related heterocyclic compounds represent a versatile and promising platform for the development of new cardiovascular therapies. Their synthesis is achievable through established chemical methodologies, and their biological activities are rooted in the modulation of fundamental signaling pathways, including calcium homeostasis, angiogenesis, and inflammation. The data presented in this guide highlight the potential for these compounds to act as multi-target agents, addressing various aspects of cardiovascular disease. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these analogues, paving the way for the discovery of next-generation cardiovascular drugs.

References

- 1. New substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a benzoxazine derivative promoting angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Benoxathian Hydrochloride: A Technical Guide Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxathian hydrochloride is a potent α1 adrenoceptor antagonist with the chemical formula C₁₉H₂₄ClNO₄S and a molecular weight of 397.92 g/mol . Accurate structural elucidation and confirmation are critical steps in its development and quality control. This technical guide provides an in-depth overview of the methodologies for the structural characterization of this compound, focusing on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data for this compound is not publicly available, this document presents a comprehensive framework, including detailed experimental protocols and illustrative data, to guide researchers in this process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₄ClNO₄S |

| Molecular Weight | 397.92 g/mol |

| CAS Number | 92642-97-2 |

| Appearance | White to off-white solid (Hypothetical) |

| Solubility | Soluble in DMSO, Methanol (Hypothetical) |

Spectroscopic Data (Hypothetical)

The following tables present hypothetical ¹H NMR and ¹³C NMR data for this compound, based on its known structure and typical chemical shifts for analogous functional groups. These tables are for illustrative purposes to demonstrate how such data would be presented.

Table 2: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 6.80 | m | 4H | Ar-H |

| 4.55 | t | 1H | O-CH -S |

| 4.20 | t | 2H | O-CH ₂ |

| 3.85 | s | 3H | O-CH ₃ |

| 3.80 | s | 3H | O-CH ₃ |

| 3.50 | t | 2H | N-CH ₂ |

| 3.20 | t | 2H | CH ₂-N |

| 2.90 | dd | 2H | S-CH ₂ |

Table 3: Hypothetical ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | Ar-C -O |

| 148.5 | Ar-C -O |

| 125.0 - 110.0 | Ar-C H |

| 80.5 | O-C H-S |

| 68.0 | O-C H₂ |

| 56.0 | O-C H₃ |

| 55.8 | O-C H₃ |

| 50.5 | N-C H₂ |

| 48.0 | C H₂-N |

| 35.0 | S-C H₂ |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Ion Type | Proposed Fragment |

| 398.1 | [M+H]⁺ | Protonated molecular ion |

| 362.1 | [M-Cl]⁺ | Loss of Chlorine |

| 221.1 | [C₁₀H₁₃O₂S]⁺ | Cleavage at the ether linkage |

| 177.1 | [C₉H₁₃O₂N]⁺ | Cleavage at the ether linkage |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation:

-

Bruker Avance III HD 500 MHz NMR Spectrometer (or equivalent)

-

5 mm CryoProbe

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Solvent: DMSO

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Solvent: DMSO

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton and carbon signals to the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its structure.

Instrumentation:

-

Agilent 6545 Q-TOF LC/MS system (or equivalent)

-

Electrospray Ionization (ESI) source

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Mass Range: m/z 50 - 1000

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Precursor Ion Selection: Isolate the protonated molecular ion [M+H]⁺.

-

Collision Energy: Apply a collision energy of 20-40 eV to induce fragmentation.

-

Acquisition Mode: Product ion scan.

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

-

Propose a fragmentation pathway consistent with the observed product ions and the known structure of this compound.

Visualizations

The following diagrams illustrate the workflow for structural elucidation and a plausible fragmentation pathway for this compound.

Caption: Experimental workflow for structural elucidation.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The structural elucidation of this compound can be effectively achieved through the combined application of NMR spectroscopy and mass spectrometry. This guide provides a robust framework for researchers, outlining the necessary experimental protocols and data interpretation strategies. While the presented spectroscopic data is hypothetical, it serves as a practical example for the characterization of this and structurally related pharmaceutical compounds. Adherence to these detailed methodologies will ensure accurate and reliable structural confirmation, a cornerstone of drug development and quality assurance.

In-depth Technical Guide: Predicted Biological Targets of Benoxathian Hydrochloride

Executive Summary

This document provides a detailed overview of the predicted biological targets of Benoxathian hydrochloride, a preclinical small molecule compound. Due to the limited publicly available research on this specific compound, this guide synthesizes information from computational predictions and analyses of structurally related molecules to postulate its potential mechanisms of action and biological interactions. The primary predicted targets for this compound are adrenergic and serotonergic receptors, with potential secondary effects on dopamine (B1211576) receptors. This guide outlines the predicted signaling pathways, summarizes physicochemical properties, and proposes experimental workflows for validation.

Introduction

This compound is a novel small molecule with a chemical structure suggesting potential interactions with G-protein coupled receptors (GPCRs), a large family of integral membrane proteins that play a crucial role in cellular signaling. Understanding the specific biological targets of this compound is paramount for elucidating its therapeutic potential and guiding future drug development efforts. This whitepaper aims to provide a foundational understanding of its predicted pharmacology, offering a roadmap for experimental validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential for oral bioavailability, membrane permeability, and overall drug-likeness.

| Property | Value | Source |

| Molecular Formula | C19H24ClNO4S | Genophore |

| Molecular Weight | 397.92 g/mol | Genophore |

| Monoisotopic Molecular Weight | 397.1247 g/mol | Genophore |

| Topological Polar Surface Area | 48.95 Ų | Genophore |

| Hydrogen Bond Acceptors | 5 | Genophore |

| Hydrogen Bond Donors | 2 | Genophore |

| Rotatable Bonds | 7 | Genophore |

| LogP (octanol-water partition coefficient) | 3.65 | Genophore |

Predicted Biological Targets and Signaling Pathways

Based on structural similarity to known pharmacophores, this compound is predicted to primarily interact with monoamine neurotransmitter receptors.

Primary Predicted Targets: Adrenergic Receptors

The benzoxathiane moiety is a key structural feature found in compounds known to exhibit affinity for adrenergic receptors, particularly α-adrenergic receptors. It is hypothesized that this compound acts as an antagonist at these receptors.

Antagonism of the α1-adrenergic receptor by this compound is predicted to inhibit the canonical Gq signaling pathway. This would prevent the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The downstream consequences include a decrease in intracellular calcium release and reduced activation of protein kinase C (PKC).

Caption: Predicted α1-Adrenergic Receptor Antagonism Pathway.

Secondary Predicted Targets: Serotonergic and Dopaminergic Receptors

The N-substituted aminomethyl side chain in this compound bears resemblance to ligands for serotonin (B10506) (5-HT) and dopamine (D) receptors. It is plausible that the compound exhibits some degree of affinity for subtypes of these receptors, potentially acting as a partial agonist or antagonist.

Proposed Experimental Protocols for Target Validation

To validate the predicted biological targets of this compound, a series of in vitro and cellular assays are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of adrenergic, serotonergic, and dopaminergic receptor subtypes.

Methodology:

-

Prepare cell membrane homogenates expressing the receptor of interest.

-

Incubate the membranes with a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors) in the presence of increasing concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Cellular Assays

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of this compound at the identified target receptors.

Methodology (for α1-Adrenergic Receptor):

-

Culture cells stably expressing the α1-adrenergic receptor (e.g., HEK293 cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with a known agonist (e.g., phenylephrine) in the presence and absence of varying concentrations of this compound.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the potency (EC50 or IC50) and efficacy of this compound.

Proposed Experimental Workflow

The following workflow is proposed for the systematic evaluation of this compound's biological targets.

Early-Stage Toxicity Assessment of Benoxathian Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of Benoxathian hydrochloride have not been thoroughly investigated.[1] This document provides a predictive assessment based on its classification as an α1-adrenoceptor antagonist and outlines general methodologies for its early-stage toxicity evaluation. All experimental work should be conducted in compliance with relevant safety regulations and ethical guidelines.

Introduction to this compound

This compound is a potent and selective α1-adrenoceptor antagonist.[2] Compounds of this class are known to inhibit the binding of norepinephrine (B1679862) to α1-adrenergic receptors on smooth muscle, leading to vasodilation and relaxation of smooth muscle in the bladder neck and prostate.[3][4] While specific toxicological data for this compound is scarce, an early-stage assessment of its potential toxicity is crucial for any further development. This guide outlines a framework for such an assessment, drawing on the known toxicological profiles of other α1-adrenoceptor antagonists and standard preclinical testing strategies.[5][6][7][8]

Predicted Toxicological Profile based on Class Effects

The potential adverse effects of this compound can be inferred from the known toxicities of other α1-adrenoceptor antagonists. These effects are primarily extensions of their pharmacological action.

Table 1: Potential Adverse Effects of this compound Based on α1-Adrenoceptor Antagonist Class Effects

| System Organ Class | Potential Adverse Effect | Description |

| Cardiovascular | Orthostatic Hypotension (First-Dose Effect), Dizziness, Syncope, Reflex Tachycardia, Palpitations | Inhibition of α1-adrenergic receptors in vascular smooth muscle can lead to a drop in blood pressure, particularly upon standing.[9][10][11] This can cause dizziness, fainting, and a compensatory increase in heart rate.[12][13] |

| Nervous System | Headache, Drowsiness, Asthenia (Weakness) | These are commonly reported side effects for α1-blockers and are likely related to their effects on the central nervous system or changes in blood pressure.[9][11] |